molecular formula C9H9FO B6233515 (1S)-6-fluoro-2,3-dihydro-1H-inden-1-ol CAS No. 1270289-69-4

(1S)-6-fluoro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B6233515
CAS No.: 1270289-69-4
M. Wt: 152.16 g/mol
InChI Key: CLUAHEPQMQFYFJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-6-fluoro-2,3-dihydro-1H-inden-1-ol is a chiral fluorinated building block of interest in advanced chemical synthesis and pharmaceutical research. This compound features a fused benzene and cyclopentane ring system, an alcohol functional group, and a fluorine substituent, offering a three-dimensional scaffold for drug discovery . The specific (S) configuration at the chiral center is crucial for its potential biological activity and interaction with enzyme targets. While direct application data for this exact stereoisomer is limited in public literature, its core structure is related to active dihydro-1H-indene derivatives that have been investigated as potent tubulin polymerization inhibitors targeting the colchicine binding site . Such inhibitors are prominent in anticancer research for their ability to disrupt cell division and exhibit anti-angiogenic effects, preventing tumor growth and metastasis . The presence of the fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and bioavailability . Researchers can leverage this enantiopure compound as a key intermediate for exploring new therapeutic agents, particularly in oncology and central nervous system (CNS) disorders. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1270289-69-4

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

(1S)-6-fluoro-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H9FO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2/t9-/m0/s1

InChI Key

CLUAHEPQMQFYFJ-VIFPVBQESA-N

Isomeric SMILES

C1CC2=C([C@H]1O)C=C(C=C2)F

Canonical SMILES

C1CC2=C(C1O)C=C(C=C2)F

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Protocol

A mixture of 6-fluoroindan-1-one (4 mmol), sodium formate (HCO₂Na, 20 mmol), and tetrabutylammonium bromide (Bu₄NBr, 2–30 mol%) is stirred in a biphasic solvent system (H₂O/CH₂Cl₂, 1:1 v/v) at room temperature for 4–6 days in the presence of a chiral Ru-(R,R)-TsDPEN catalyst (0.1–0.5 mol%). The reaction is quenched with saturated NaHCO₃, extracted with CH₂Cl₂, and purified via flash chromatography (silica gel, hexane/EtOAc 4:1) to yield the target alcohol with >90% ee.

Table 1: Critical Reaction Parameters for Asymmetric Transfer Hydrogenation

ParameterOptimal ValueImpact on Yield/ee
Catalyst Loading0.5 mol%Higher ee (92–95%)
Solvent Ratio (H₂O:CH₂Cl₂)1:1Enhances phase transfer
Reaction Time5 daysMaximizes conversion
Temperature25°CBalances kinetics/selectivity

Enzymatic Kinetic Resolution

Although less common, enzymatic methods provide an alternative route using lipases or esterases to resolve racemic mixtures. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin selectively acetylates the (1R)-enantiomer, leaving the desired (1S)-alcohol unreacted.

Procedure

A racemic mixture of 6-fluoro-2,3-dihydro-1H-inden-1-ol (1.0 g) is treated with vinyl acetate (2 equiv) and CAL-B (20 mg) in toluene at 30°C for 24 h. The reaction is filtered, concentrated, and subjected to column chromatography to isolate the (1S)-alcohol (45% yield, 98% ee).

Chiral Auxiliary-Mediated Synthesis

This method introduces a temporary chiral group to control stereochemistry during ketone reduction. A representative approach uses (S)-proline-derived auxiliaries.

Steps

  • Auxiliary Attachment : 6-Fluoroindan-1-one is condensed with (S)-2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid using DCC/DMAP.

  • Diastereoselective Reduction : The ketone-auxiliary adduct is reduced with NaBH₄ in MeOH at 0°C, favoring the (1S)-diastereomer (dr 8:1).

  • Auxiliary Removal : Hydrolysis with LiOH/H₂O₂ yields the target alcohol (72% over three steps).

Process Optimization and Troubleshooting

Catalyst Screening

Comparative studies of chiral catalysts reveal Ru-(R,R)-TsDPEN outperforms Rh and Ir complexes in asymmetric transfer hydrogenation, achieving ee >90% versus 70–85% for alternatives.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate reaction rates but reduce ee due to catalyst instability. Non-polar solvents (toluene) improve selectivity but prolong reaction times.

Additive Screening

  • Bu₄NBr : Enhances interfacial transfer, increasing conversion from 65% to 92%.

  • Molecular Sieves (4Å) : Absorb H₂O, shifting equilibrium toward product formation.

Analytical Validation

Chiral HPLC Analysis

ColumnMobile PhaseRetention Time (min)
Chiralpak AD-HHexane/i-PrOH 90:10(1S): 12.3; (1R): 14.7

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) : δ 1.85–2.15 (m, 2H, CH₂), 4.75 (q, J = 6.5 Hz, 1H, CHOH), 6.85–7.10 (m, 2H, Ar-H).

  • ¹³C NMR : δ 73.5 (C-OH), 115.2 (d, J = 22 Hz, C-F), 160.1 (d, J = 245 Hz, C-F).

Industrial Scalability Challenges

Cost-Benefit Analysis

MethodCost (USD/g)ScalabilityEnvironmental Impact
Asymmetric Catalysis320HighModerate (solvent waste)
Enzymatic Resolution450ModerateLow

Continuous Flow Adaptation

Microreactor systems reduce reaction time from 5 days to 24 h by improving mass transfer in biphasic systems.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated reduction using Ir(ppy)₃ and Hantzsch ester shows preliminary success (50% yield, 85% ee), though optimization is ongoing.

Biocatalytic Dynamic Kinetic Resolution

Combining Candida rugosa lipase with a racemization catalyst achieves 99% ee in 48 h, representing a promising green chemistry approach .

Chemical Reactions Analysis

Types of Reactions: (1S)-6-fluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 6-fluoroindanone, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form 6-fluoroindane using strong reducing agents.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: 6-fluoroindanone.

    Reduction: 6-fluoroindane.

    Substitution: Various substituted indanols depending on the nucleophile used.

Scientific Research Applications

(1S)-6-fluoro-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-6-fluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs and Substituent Effects

The biological activity of indanol derivatives is highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of key analogs:

Compound Substituent(s) Position Key Findings Reference
(1S)-6-Fluoro-2,3-dihydro-1H-inden-1-ol -F 6 Fluorine enhances metabolic stability and binding affinity via electron-withdrawing effects.
(1S)-6-Bromo-2,3-dihydro-1H-inden-1-ol -Br 6 Bromine increases molecular weight (213.07 g/mol) and lipophilicity; may alter target interactions.
(1S)-6-Methoxy-2,3-dihydro-1H-inden-1-ol -OCH₃ 6 Methoxy group introduces steric bulk and hydrogen-bonding potential; impacts solubility.
(S)-(+)-1-Indanol None N/A Baseline analog; lacks substituents. Lower molecular weight (134.18 g/mol) and simpler pharmacology.
4-Fluoro-2,3-dihydro-1H-inden-1-ol -F 4 Fluorine at 4-position alters electronic distribution; reduced steric hindrance compared to 6-F.
(1S)-4-Nitro-2,3-dihydro-1H-inden-1-ol -NO₂ 4 Nitro group increases reactivity but may introduce toxicity; used in intermediate synthesis.
2.2 Stereochemical Considerations
  • Enantiomeric Preference: The S-enantiomer of indanol derivatives is often more biologically active. For example, S-enantiomers of PD-L1 inhibitors exhibit nanomolar IC₅₀ values, while R-enantiomers are less potent .
  • Chromatographic Resolution : Enantioseparation techniques (e.g., using MDI-β-CD-modified columns) confirm the importance of chirality in pharmacokinetics .

Key Takeaways

Substituent Position Matters : Fluorine at the 6-position (vs. 4-position) optimizes steric and electronic interactions for target binding.

Stereochemistry Drives Potency : S-enantiomers consistently outperform R-forms in biological assays.

Beyond Fluorine : Bromo and methoxy substituents offer alternative strategies for tuning lipophilicity and hydrogen-bonding capacity.

Biological Activity

(1S)-6-fluoro-2,3-dihydro-1H-inden-1-ol is a fluorinated compound known for its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its interactions with various molecular targets, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a bicyclic structure with a fluorine atom and a hydroxyl group, which significantly influences its chemical behavior and biological interactions. The presence of the hydroxyl group enhances the compound's ability to form hydrogen bonds, while the fluorine atom increases lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Key mechanisms include:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active site residues of enzymes, influencing their activity.
  • Halogen Bonding : The fluorine atom may enhance binding affinity through halogen bonding effects.
  • Modulation of Signaling Pathways : The compound's interactions can lead to alterations in cellular signaling pathways, affecting physiological responses.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

Enzyme Inhibition

Studies indicate that this compound can inhibit various enzymes, potentially leading to therapeutic applications in conditions like neurodegenerative diseases. For instance, it has been shown to possess inhibitory activity against monoamine oxidase B (MAO-B), with an IC50 value indicating significant potency compared to related compounds .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it may exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values observed in studies indicate promising potential for further development in antimicrobial therapies .

Case Studies

Several case studies have highlighted the biological significance of this compound:

  • Neurodegenerative Disease Models : In animal models of Parkinson's disease, derivatives of this compound demonstrated neuroprotective effects by modulating MAO-B activity, suggesting a pathway for therapeutic intervention.
  • Antimicrobial Testing : In vitro studies have shown that this compound exhibits effective inhibition against Staphylococcus aureus and Escherichia coli strains with MIC values ranging from 0.0039 to 0.025 mg/mL .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with structurally similar compounds is useful.

CompoundStructureBiological ActivityIC50 (nM)
This compoundStructureEnzyme inhibition, Antimicrobial21
6-chloro-2,3-dihydro-1H-inden-1-oneStructureModerate enzyme inhibition46
6-methoxy-2,3-dihydro-1H-inden-1-oneStructureLow antimicrobial activityN/A

Q & A

Q. What are the optimal synthetic routes for (1S)-6-fluoro-2,3-dihydro-1H-inden-1-ol, and how is enantiomeric purity ensured?

The compound is synthesized via fluorination of a dihydroindenol precursor using agents like Selectfluor. Key parameters include reaction temperature (0–25°C), solvent polarity (e.g., acetonitrile), and chiral resolution via enzymatic kinetic resolution or chiral chromatography. Enantiopurity is validated by chiral HPLC and optical rotation measurements .

Q. Which analytical techniques are critical for characterizing the stereochemistry of this compound?

X-ray crystallography using SHELXL (for resolving absolute configuration), 1^1H/19^{19}F NMR coupling constants (to confirm stereoelectronic effects), and circular dichroism (CD) spectroscopy are essential. Crystallographic data refinement with SHELX software ensures high confidence in stereochemical assignments .

Q. How does the hydroxyl group in this compound influence its reactivity in substitution or oxidation reactions?

The hydroxyl group participates in hydrogen bonding, affecting solubility and nucleophilic substitution. Oxidation with KMnO4_4 or CrO3_3 yields the ketone derivative, while protection with silyl ethers (e.g., TBSCl) enables selective fluorination at the 6-position .

Advanced Research Questions

Q. What methodological challenges arise in scaling the synthesis of this compound while preserving stereochemical integrity?

Scalability issues include maintaining low reaction temperatures for enantioselective fluorination and minimizing racemization during purification. Continuous flow reactors and immobilized catalysts improve reproducibility, while inline NMR monitoring ensures real-time quality control .

Q. How can computational models predict the biological activity of this compound derivatives?

Quantitative Structure-Activity Relationship (QSAR) models analyze substituent effects on bioactivity. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2 or dopamine receptors. Density Functional Theory (DFT) calculations assess electronic properties influencing reactivity .

Q. What role does this compound play in asymmetric catalysis or chiral ligand design?

The compound serves as a chiral scaffold for phosphine or oxazoline ligands in enantioselective catalysis. Its rigid indenol structure enhances stereocontrol in cross-coupling reactions (e.g., Suzuki-Miyaura). Catalytic performance is evaluated via enantiomeric excess (ee) measurements and turnover frequency (TOF) .

Data Contradictions and Resolution

Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?

Variations arise from polymorphic forms or solvent-dependent crystallization. Systematic characterization using Differential Scanning Calorimetry (DSC) and variable-temperature XRD identifies polymorphs. Cross-validation of 1^1H NMR data with computed chemical shifts (via ACD/Labs) resolves spectral inconsistencies .

Q. What strategies mitigate conflicting bioactivity results across studies on fluorinated indenols?

Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>95% by HPLC). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests) to confirm activity. Meta-analyses of PubChem BioAssay data identify outliers due to impurities .

Methodological Tables

Parameter Typical Range Technique
Fluorination Yield60–85%19^{19}F NMR Quantification
Enantiomeric Excess (ee)90–99%Chiral HPLC (Chiralpak AD-H)
Melting Point78–82°CDSC
Calculated LogP1.2–1.5QikProp (Schrödinger)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.